molecular formula C22H28N2O3 B11330899 2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11330899
M. Wt: 368.5 g/mol
InChI Key: XREQCFUGOLQKGB-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with a unique structure that combines an ethoxy group, a methylphenyl group, and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves a multi-step process. The initial step often includes the formation of the core benzamide structure, followed by the introduction of the ethoxy group and the morpholinyl group. Common reagents used in these reactions include ethyl iodide, morpholine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 4-methoxyphenethylamine
  • 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine

Uniqueness

2-ethoxy-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C22H28N2O3/c1-3-27-21-7-5-4-6-19(21)22(25)23-16-20(24-12-14-26-15-13-24)18-10-8-17(2)9-11-18/h4-11,20H,3,12-16H2,1-2H3,(H,23,25)

InChI Key

XREQCFUGOLQKGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCOCC3

Origin of Product

United States

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